N-Méthoxy-N-méthyloxazole-4-carboxamide

Vue d'ensemble

Description

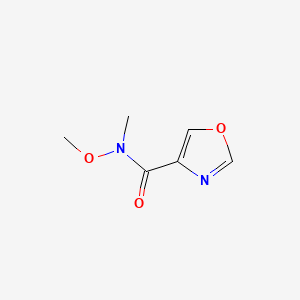

N-Methoxy-N-methyloxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Applications De Recherche Scientifique

N-Methoxy-N-methyloxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are essential for understanding its therapeutic potential .

Biochemical Pathways

Understanding the pathways influenced by this compound and their downstream effects can provide insights into its potential therapeutic applications .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its therapeutic efficacy .

Result of Action

Understanding these effects can provide valuable insights into the compound’s potential therapeutic applications .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly influence a compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyamine derivative with an oxazole carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazole ring.

Industrial Production Methods

Industrial production of N-Methoxy-N-methyloxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methoxy-N-methyloxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce more saturated heterocyclic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

- 5-Methyl-4-phenyl-1,3-oxazole-2-carboxamide

- N,N-Dimethylpiperidine-4-carboxamide

Uniqueness

N-Methoxy-N-methyloxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.

Activité Biologique

N-Methoxy-N-methyloxazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological effects.

Chemical Structure and Synthesis

N-Methoxy-N-methyloxazole-4-carboxamide belongs to the oxazole family, characterized by a five-membered ring containing oxygen and nitrogen. The synthesis typically involves the reaction of methoxy derivatives with carboxylic acids under controlled conditions, leading to compounds with potential therapeutic applications.

Biological Activity Overview

Research indicates that N-Methoxy-N-methyloxazole-4-carboxamide exhibits several biological activities, including:

- Immunosuppressive Effects : Studies have shown that derivatives of oxazole can significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .

- Pro-apoptotic Mechanisms : The compound has been observed to upregulate pro-apoptotic markers such as caspases and Fas in Jurkat cells, suggesting a mechanism that may involve the induction of apoptosis as a pathway for its immunosuppressive activity .

- Antiproliferative Activity : In various cell lines, including mouse splenocytes, N-Methoxy-N-methyloxazole-4-carboxamide demonstrated dose-dependent inhibition of cell proliferation, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Case Studies

- Immunosuppressive Properties : A study investigated the effects of various derivatives on human PBMCs. Results indicated that N-Methoxy-N-methyloxazole-4-carboxamide effectively suppressed LPS-induced TNF-α production, showcasing its potential in managing autoimmune conditions .

- Apoptosis Induction : In Jurkat T-cell models, treatment with N-Methoxy-N-methyloxazole-4-carboxamide resulted in significant increases in caspase expression. This suggests that the compound may activate apoptotic pathways critical for therapeutic interventions in cancers .

- Anticancer Potential : Research involving different cancer cell lines demonstrated that N-Methoxy-N-methyloxazole-4-carboxamide inhibited cell growth significantly at concentrations below 100 μM without exhibiting cytotoxicity to normal cells .

The biological activity of N-Methoxy-N-methyloxazole-4-carboxamide appears to be mediated through multiple pathways:

- Caspase Activation : The compound enhances the expression of caspases, which are crucial for the execution phase of apoptosis.

- NF-κB Pathway Modulation : By influencing NF-κB signaling, it may alter immune responses and promote apoptosis in certain cell types.

Propriétés

IUPAC Name |

N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBCFKKLKXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.